1-Ethylpyridinium hexafluorophosphate
Overview
Description
1-Ethylpyridinium hexafluorophosphate is an organic-inorganic compound with the chemical formula C7H10F6NP. It is a colorless to pale yellow crystalline powder, often used as an ionic liquid, catalyst, and solvent medium in various chemical applications .
Scientific Research Applications
1-Ethylpyridinium hexafluorophosphate has a wide range of applications in scientific research :
Chemistry: It is used as an ionic liquid in electrochemistry, catalysts, and separation science.
Industry: It is used as a solvent medium due to its good solubility and chemical stability.
Preparation Methods
The preparation of 1-Ethylpyridinium hexafluorophosphate involves the following steps :
Reaction of N-Ethylpyridine with Hexafluorophosphoric Acid: N-Ethylpyridine is reacted with hexafluorophosphoric acid to generate N-Ethylpyridinium hexafluorophosphoric acid.
Neutralization: The acidic liquid is then reacted with an inorganic base such as sodium hydroxide or sodium carbonate to extract this compound.
Purification: The compound is further purified by methods such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
1-Ethylpyridinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, often involving common reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hexafluorophosphate anion can be replaced by other nucleophiles.
Catalytic Reactions: It acts as a catalyst in organic synthesis, such as in the hydrogenation of alkynes.
Mechanism of Action
The mechanism by which 1-Ethylpyridinium hexafluorophosphate exerts its effects involves its interaction with molecular targets and pathways . For instance, in biodegradation studies, the compound is metabolized by soil bacteria, leading to the cleavage of the pyridinium ring and formation of various metabolites .
Comparison with Similar Compounds
1-Ethylpyridinium hexafluorophosphate can be compared with other similar compounds such as :
- N-Ethylpyridinium tetrafluoroborate
- N-Ethylpyridinium trifluoroacetate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
These compounds share similar properties and applications but differ in their anionic components, which can influence their solubility, stability, and reactivity.
Properties
IUPAC Name |
1-ethylpyridin-1-ium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.F6P/c1-2-8-6-4-3-5-7-8;1-7(2,3,4,5)6/h3-7H,2H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUFJPDZCQJYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F6NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047875 | |
Record name | 1-Ethylpyridinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103173-73-5 | |
Record name | N-Ethylpyridinium hexafluorophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103173735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethylpyridinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYLPYRIDINIUM HEXAFLUOROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05L80G706R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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